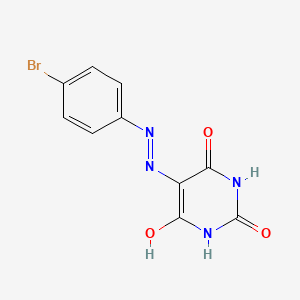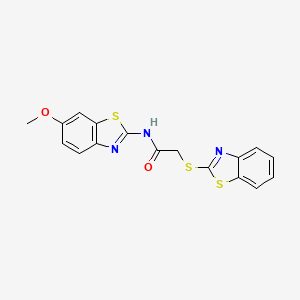![molecular formula C17H16N4O B11539910 2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)
2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a phenylmethylidene group, and a carbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the Imidazo[1,2-a]pyridine Core: The initial step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound under acidic or basic conditions. This step forms the imidazo[1,2-a]pyridine ring system.
Introduction of the Methyl Groups: Methylation of the imidazo[1,2-a]pyridine core can be achieved using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is introduced by reacting the imidazo[1,2-a]pyridine derivative with hydrazine hydrate under reflux conditions.
Condensation with Benzaldehyde: Finally, the phenylmethylidene group is introduced through a condensation reaction with benzaldehyde in the presence of an acid catalyst, such as acetic acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the phenylmethylidene group can yield the corresponding phenylmethyl derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenylmethyl derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or thiols.
科学的研究の応用
Chemistry
In chemistry, 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its imidazo[1,2-a]pyridine core is known for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of polymers, dyes, and other functional materials.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds such as 2,3-dimethylimidazo[1,2-a]pyridine and 2-phenylimidazo[1,2-a]pyridine share structural similarities with 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide.
Carbohydrazide Derivatives: Compounds like N’-[(E)-phenylmethylidene]carbohydrazide and 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide are also structurally related.
Uniqueness
The uniqueness of 2,7-dimethyl-N’-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide lies in its combination of the imidazo[1,2-a]pyridine core with the phenylmethylidene and carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
N-[(E)-benzylideneamino]-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O/c1-12-8-9-21-15(10-12)19-13(2)16(21)17(22)20-18-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22)/b18-11+ |
InChIキー |
DRRIYVPCRPTBAM-WOJGMQOQSA-N |
異性体SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)N/N=C/C3=CC=CC=C3)C |
正規SMILES |
CC1=CC2=NC(=C(N2C=C1)C(=O)NN=CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z)-2-bromo-1-(4-bromophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11539830.png)
![6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
![(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11539851.png)
![4-Bromo-2-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539855.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11539871.png)
![N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11539874.png)
![Methyl 2-amino-5-oxo-4-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11539887.png)



![N'-[(1Z)-1-Phenylethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11539916.png)

![(4R)-2-amino-5-hydroxy-4-(2-nitrophenyl)-8-[(Z)-(phenylimino)methyl]-4H-chromene-3-carbonitrile](/img/structure/B11539930.png)
![2-({(2E)-3-(3-nitrophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)ethyl acetate](/img/structure/B11539938.png)
